molecular formula C27H32N4O3 B6585903 1-{[4-(2-cyclohexylacetamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251561-08-6

1-{[4-(2-cyclohexylacetamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B6585903
CAS No.: 1251561-08-6
M. Wt: 460.6 g/mol
InChI Key: HZMGBURKNKEWKN-UHFFFAOYSA-N
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Description

This compound is a synthetic imidazole-based carboxamide derivative characterized by a cyclohexylacetamido-phenylmethyl substituent at the 1-position of the imidazole ring and an ethoxyphenyl carboxamide group at the 4-position. The cyclohexyl group enhances lipophilicity, which may improve membrane permeability, while the ethoxyphenyl moiety could influence binding specificity through steric and electronic effects.

Properties

IUPAC Name

1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-2-34-24-14-12-23(13-15-24)30-27(33)25-18-31(19-28-25)17-21-8-10-22(11-9-21)29-26(32)16-20-6-4-3-5-7-20/h8-15,18-20H,2-7,16-17H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMGBURKNKEWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[4-(2-cyclohexylacetamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies, and highlights its pharmacological relevance.

Chemical Structure

The compound is classified as an imidazole derivative, characterized by the following structure:

Chemical Structure C19H24N4O2\text{Chemical Structure }\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{2}

Biological Activity Overview

The biological activity of this compound has been primarily investigated through its interaction with neuropeptide Y (NPY) receptors, particularly the Y5 receptor, which plays a significant role in regulating food intake and energy homeostasis.

Key Findings

  • Receptor Antagonism : The compound has shown promising results as a selective antagonist for the neuropeptide Y Y5 receptor. In vitro studies indicated that it effectively inhibits NPY-induced stimulation of food intake, suggesting potential applications in obesity treatment .
  • Pharmacokinetic Profile : Research indicated that modifications to the imidazole structure improved the oral bioavailability and reduced off-target effects, particularly on the hERG potassium channel, which is crucial for cardiac safety .
  • Comparative Potency : In a series of synthesized compounds derived from similar structures, this compound exhibited a Ki value of approximately 3 nM at the Y5 receptor, indicating high potency compared to other antagonists in the same class .

Case Studies

Several studies have explored the pharmacological implications of this compound:

  • Study on Obesity Treatment : A study published in Journal of Medicinal Chemistry evaluated various imidazole derivatives for their ability to modulate NPY receptors. The specific compound demonstrated significant weight loss effects in animal models when administered over a period of four weeks .
  • Cardiac Safety Assessment : An investigation focused on the cardiac safety profile revealed that this compound had minimal interaction with the hERG channel, presenting a safer alternative for long-term use compared to other Y5 antagonists .

Data Tables

Compound Ki (nM) Oral Bioavailability (%) hERG Inhibition (%)
This compound3366
Other Y5 antagonistsVariesVariesHigher than 10

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares structural homology with several imidazole derivatives documented in the literature. Key comparisons include:

Compound Name Core Structure Key Substituents Potential Functional Implications Source
1-{[4-(2-Cyclohexylacetamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide Imidazole-4-carboxamide Cyclohexylacetamido-phenylmethyl, 4-ethoxyphenyl Enhanced lipophilicity, receptor selectivity N/A
N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide (X77) Imidazole-4-carboxamide tert-butylphenyl, pyridin-3-yl, cyclohexylamino Protease inhibition (e.g., SARS-CoV-2 Mpro)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1) 1,2-dimethyl-5-nitroimidazole Chloromethyl-phenyl, nitro group Electrophilic reactivity, alkylation potential
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzo[d]imidazole-5-carboxamide 3,4-dimethoxyphenyl, 4-methoxyphenyl, propyl chain Aromatic stacking, metabolic stability

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